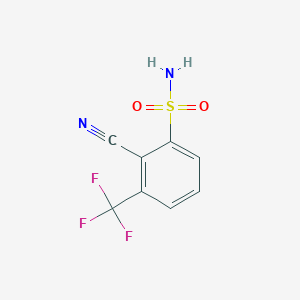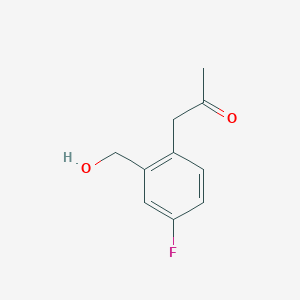![molecular formula C17H19N5O6S B14062588 2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tosyladenosine: is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group). This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine to prevent unwanted reactions. This is often achieved using acetonide protection. The protected adenosine is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group at the 5’ position. The final step involves the removal of the protecting groups to yield 5’-Tosyladenosine .
Industrial Production Methods:
Industrial production of 5’-Tosyladenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5’-Tosyladenosine undergoes nucleophilic substitution reactions where the tosyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium iodide, sodium azide, and various amines.
Oxidation and Reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5’-iodoadenosine, 5’-azidoadenosine, and 5’-aminoadenosine.
Oxidation Products: Oxidation can yield various oxidized derivatives of adenosine.
Aplicaciones Científicas De Investigación
Chemistry:
5’-Tosyladenosine is used as an intermediate in the synthesis of modified nucleosides and nucleotides. These compounds are essential in the development of antiviral and anticancer drugs .
Biology and Medicine:
In biological research, 5’-Tosyladenosine is used to study the mechanisms of nucleoside transport and metabolism. It also serves as a precursor for the synthesis of labeled nucleosides used in imaging and diagnostic applications .
Industry:
The compound is utilized in the production of modified RNA molecules, which have applications in gene therapy and vaccine development .
Mecanismo De Acción
The primary mechanism of action of 5’-Tosyladenosine involves its role as a precursor in the synthesis of other biologically active nucleosides. This selective modification is crucial for the development of nucleoside analogs with enhanced biological activity .
Comparación Con Compuestos Similares
- 5’-Iodoadenosine
- 5’-Azidoadenosine
- 5’-Amino-5’-deoxyadenosine
Comparison:
5’-Tosyladenosine is unique due to the presence of the tosyl group, which provides a versatile handle for further chemical modifications. Unlike other derivatives such as 5’-iodoadenosine or 5’-azidoadenosine, the tosyl group can be easily displaced by a wide range of nucleophiles, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C17H19N5O6S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20) |
Clave InChI |
WPXQVADJANHFII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)













